molecular formula C10H9ClO4S B3420200 1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid CAS No. 1780234-78-7

1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid

Cat. No.: B3420200
CAS No.: 1780234-78-7
M. Wt: 260.69 g/mol
InChI Key: RIGVXWASGVZNEX-UHFFFAOYSA-N
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Description

1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a chlorosulfonyl group attached to a phenyl ring, and a cyclopropane ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the chlorosulfonylation of a phenyl ring followed by the introduction of the cyclopropane ring and the carboxylic acid group. Common reagents used in these reactions include chlorosulfonic acid, cyclopropane derivatives, and carboxylic acid derivatives. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to isolate the final product and ensure its purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid may be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products where the chlorosulfonyl group or the carboxylic acid group has been replaced by other functional groups.

Scientific Research Applications

1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for the construction of more complex molecules.

  • Biology: The compound may be used in the study of biological systems, particularly in the context of enzyme inhibition or as a probe for biological assays.

  • Industry: Use in the production of polymers, coatings, and other materials where its chemical properties are advantageous.

Mechanism of Action

The mechanism by which 1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Chlorosulfonyl)benzoic acid: Similar structure but with a benzoic acid group instead of cyclopropane.

  • Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but with an isocyanate functional group.

  • 4-(Chlorosulfonyl)phenylacetic acid: Similar to the target compound but with an acetic acid group instead of cyclopropane.

Properties

IUPAC Name

1-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4S/c11-16(14,15)8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGVXWASGVZNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780234-78-7
Record name 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid
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1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid
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1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid
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